molecular formula C10H2Br6 B14174059 Naphthalene, hexabromo- CAS No. 56480-06-9

Naphthalene, hexabromo-

Cat. No.: B14174059
CAS No.: 56480-06-9
M. Wt: 601.5 g/mol
InChI Key: NOXBHKAVWHWFDR-UHFFFAOYSA-N
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Description

Naphthalene, hexabromo- is a brominated derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of six bromine atoms attached to the naphthalene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, hexabromo- typically involves the bromination of naphthalene. One common method is the photobromination of naphthalene using molecular bromine. This process involves the addition of an excess of bromine to a solution of naphthalene in carbon tetrachloride, followed by irradiation with a light source such as a projector lamp. The reaction is carried out at low temperatures, typically below 10°C, to control the formation of the desired hexabromo derivative .

Industrial Production Methods

Industrial production of brominated naphthalenes, including naphthalene, hexabromo-, often involves high-temperature bromination processes. These methods can yield various brominated products, including hexabromo derivatives, through controlled reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

Naphthalene, hexabromo- undergoes several types of chemical reactions, including:

    Substitution Reactions: Brominated naphthalenes can participate in substitution reactions where bromine atoms are replaced by other functional groups.

    Reduction Reactions: The reduction of brominated naphthalenes can lead to the formation of less brominated or dehalogenated products.

    Oxidation Reactions: Oxidation of brominated naphthalenes can produce various oxygenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized naphthalenes, while reduction reactions may produce partially or fully dehalogenated naphthalenes .

Scientific Research Applications

Naphthalene, hexabromo- has several scientific research applications, including:

    Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.

    Environmental Chemistry: Studied for its role in the formation of brominated organic pollutants and their environmental impact.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

    Industrial Applications: Utilized in the production of flame retardants and other specialty chemicals

Mechanism of Action

The mechanism of action of naphthalene, hexabromo- involves its interaction with various molecular targets and pathways. Brominated naphthalenes can undergo metabolic activation, leading to the formation of reactive intermediates. These intermediates can bind to cellular proteins and DNA, potentially causing toxic effects. The specific pathways and molecular targets involved depend on the biological system and the conditions of exposure .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene, tetrabromo-: A brominated derivative with four bromine atoms.

    Naphthalene, pentabromo-: A brominated derivative with five bromine atoms.

    Naphthalene, octabromo-: A brominated derivative with eight bromine atoms.

Uniqueness

Naphthalene, hexabromo- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Compared to other brominated naphthalenes, it may exhibit different reactivity and applications, making it valuable for specific research and industrial purposes .

Properties

CAS No.

56480-06-9

Molecular Formula

C10H2Br6

Molecular Weight

601.5 g/mol

IUPAC Name

1,2,3,5,7,8-hexabromonaphthalene

InChI

InChI=1S/C10H2Br6/c11-4-2-6(13)8(14)7-3(4)1-5(12)9(15)10(7)16/h1-2H

InChI Key

NOXBHKAVWHWFDR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C(C2=C(C(=C1Br)Br)Br)Br)Br)Br

Origin of Product

United States

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